SUR1 Receptor Binding Affinity: Tolazamide Occupies an Intermediate Potency Niche Distinct from Tolbutamide and Glipizide
Tolazamide demonstrates an intermediate binding affinity for the pancreatic β-cell SUR1 receptor that quantitatively distinguishes it from both lower-affinity (tolbutamide) and higher-affinity (glipizide, glyburide) comparators. In direct competition binding assays using [3H]glyburide on HIT cell membranes, tolazamide exhibited a Ki value of 7.2 µM, placing it between tolbutamide (Ki = 25.3 µM, a 3.5-fold lower affinity) and glipizide (Ki = 45 nM, a 160-fold higher affinity) [1]. The insulin secretory ED50 values demonstrated reasonable correlation: tolazamide ED50 = 3 µM compared to tolbutamide ED50 = 15 µM and glipizide ED50 = 30 nM [1].
| Evidence Dimension | SUR1 receptor binding affinity (Ki) and insulin secretory potency (ED50) |
|---|---|
| Target Compound Data | Tolazamide: Ki = 7.2 µM; ED50 = 3 µM |
| Comparator Or Baseline | Tolbutamide: Ki = 25.3 µM, ED50 = 15 µM; Glipizide: Ki = 45 nM, ED50 = 30 nM |
| Quantified Difference | Tolazamide affinity is 3.5-fold higher than tolbutamide; glipizide affinity is 160-fold higher than tolazamide |
| Conditions | [3H]glyburide competitive displacement assay on HIT cell (hamster insulin-secreting beta cell line) membranes; Scatchard analysis; Kd = 0.76 ± 0.04 nM; room temperature |
Why This Matters
The intermediate binding affinity of tolazamide makes it uniquely suited as a reference compound for establishing structure-activity relationship (SAR) gradients across sulfonylurea chemical space, enabling dose-response calibration in receptor pharmacology studies.
- [1] Gaines KL, Hamilton S, Boyd AE 3rd. Characterization of the sulfonylurea receptor on beta cell membranes. J Biol Chem. 1988;263(6):2589-2592. PMID: 3125168. View Source
